molecular formula C17H14ClFN2O2 B15085381 (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol CAS No. 618444-44-3

(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol

Cat. No.: B15085381
CAS No.: 618444-44-3
M. Wt: 332.8 g/mol
InChI Key: SDMAORRINMSYNZ-UHFFFAOYSA-N
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Description

(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process may include steps like crystallization, filtration, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Halogenation, nitration, or sulfonation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various enzymes and receptors, contributing to the understanding of biochemical pathways.

Medicine

Medicinally, pyrazole derivatives are often explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives like:

  • 1-Phenyl-3-(4-methoxyphenyl)-1H-pyrazole
  • 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole

Uniqueness

The uniqueness of (1-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-YL)methanol lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

CAS No.

618444-44-3

Molecular Formula

C17H14ClFN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

[1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)pyrazol-4-yl]methanol

InChI

InChI=1S/C17H14ClFN2O2/c1-23-14-5-2-11(3-6-14)17-12(10-22)9-21(20-17)13-4-7-16(19)15(18)8-13/h2-9,22H,10H2,1H3

InChI Key

SDMAORRINMSYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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